

# ethane hydrate molecular structure and cage occupancy

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## Compound of Interest

Compound Name: Ethane hydrate

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An In-depth Technical Guide to the Molecular Structure and Cage Occupancy of **Ethane Hydrate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethane hydrate** is a crystalline solid inclusion compound, a type of clathrate hydrate, formed when water molecules, under conditions of low temperature and high pressure, create a lattice structure that encages guest ethane molecules. The stability and properties of **ethane hydrate** are fundamentally dictated by its molecular structure and the occupancy of its constituent cages by ethane molecules. This technical guide provides a comprehensive overview of the molecular architecture of **ethane hydrate**, a detailed analysis of cage occupancy, and the experimental methodologies employed for these determinations.

## Molecular Structure of Ethane Hydrate

**Ethane hydrate** predominantly crystallizes in the cubic structure I (SI).<sup>[1][2][3]</sup> This structure is one of the most common clathrate hydrate formations for small guest molecules. The SI unit cell is composed of 46 water molecules that form two distinct types of polyhedral cavities, or "cages":

- **Small Cages ( $5^{12}$ ):** These are pentagonal dodecahedra, meaning each cage is formed by 12 pentagonal faces of water molecules. There are two such cages per unit cell.

- **Large Cages ( $5^{12}6^2$ ):** These are tetrakaidecahedra, constructed from 12 pentagonal and 2 hexagonal faces. There are six of these larger cages within a single unit cell.[\[4\]](#)

While sl is the most common structure for pure **ethane hydrate**, the presence of other guest molecules, such as methane, can lead to the formation of structure II (sII) or structure H (sH) hydrates under specific compositions and pressure-temperature conditions.[\[1\]](#)[\[3\]](#)[\[5\]](#)

## Structural Parameters

The precise dimensions of the cages and the unit cell can be determined using crystallographic techniques like X-ray and neutron diffraction. These parameters are crucial for understanding the thermodynamics and kinetics of hydrate formation and dissociation.

Structural Parameter	sl Hydrate
Crystal System	Cubic
Space Group	Pm3n
Unit Cell Composition	$2(5^{12}) \cdot 6(5^{12}6^2) \cdot 46\text{H}_2\text{O}$
Number of Small Cages	2
Number of Large Cages	6

## Cage Occupancy in Ethane Hydrate

Cage occupancy refers to the fraction of cages that are occupied by guest molecules. This is a critical parameter as it directly influences the stoichiometry and gas storage capacity of the hydrate. The occupancy is primarily dependent on pressure, temperature, and the composition of the gas phase.[\[4\]](#)

## Preferential Occupancy

Due to its molecular size, the ethane molecule preferentially occupies the larger  $5^{12}6^2$  cages within the sl structure.[\[6\]](#) At pressures below 100 MPa, it is widely accepted that ethane molecules are exclusively found in these large cages.

## Small Cage Occupancy at High Pressures

Several studies have demonstrated that under high-pressure conditions (typically above 0.1 GPa or 100 MPa), ethane molecules can also occupy the smaller  $5^{12}$  cages.[1][2][7] This phenomenon is observed through spectroscopic methods, where distinct signals for ethane in both large and small cages can be resolved.[7] The occupancy of the small cages tends to increase with rising pressure.[8]

Condition	Large Cage ( $5^{12}6^2$ ) Occupancy	Small Cage ( $5^{12}$ ) Occupancy
Low Pressure (< 100 MPa)	High	Generally considered zero or negligible[6]
High Pressure (> 0.1 GPa)	High	Partial to significant, increases with pressure[1][7]

## Experimental Determination of Structure and Cage Occupancy

A variety of instrumental methods are employed to elucidate the structure and quantify the cage occupancy of **ethane hydrate**. Each technique offers unique advantages in probing the host lattice and the guest molecules.[4]

## Experimental Protocols

### 4.1.1. Raman Spectroscopy

- Principle: This technique measures the vibrational modes of molecules. The C-C stretching mode of ethane exhibits different frequencies depending on whether it is located in a large or small cage, allowing for the quantification of cage-specific occupancy.
- Methodology:
  - A hydrate sample is placed in a high-pressure cell with optical access.
  - A laser beam is focused on the sample.
  - The scattered light is collected and analyzed by a spectrometer.

- The relative intensities of the Raman peaks corresponding to ethane in the different cages are used to calculate the cage occupancy ratios.[\[6\]](#)

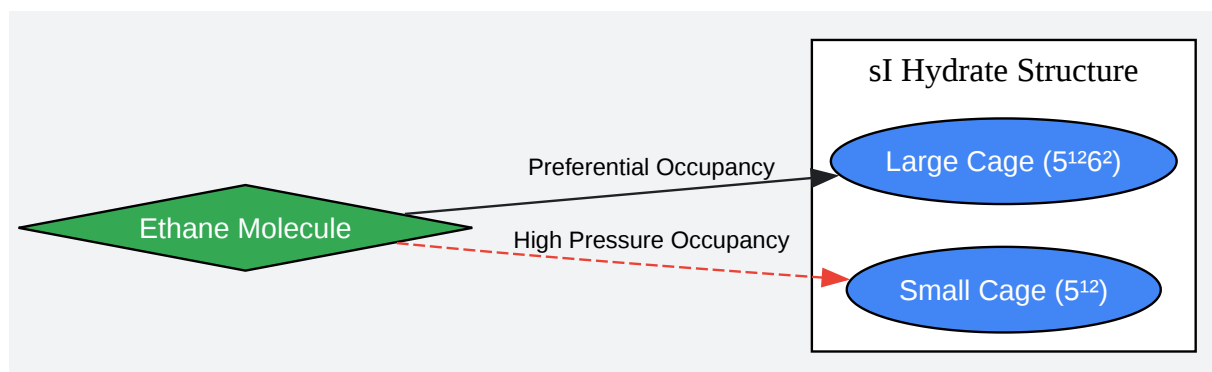
#### 4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy is sensitive to the local chemical environment of atomic nuclei. The chemical shift of  $^{13}\text{C}$  in ethane is different in the large and small cages, enabling the distinction and quantification of ethane molecules in each environment.
- Methodology:
  - The hydrate sample is packed into an NMR rotor at cryogenic temperatures.
  - The rotor is spun at the magic angle to average out anisotropic interactions.
  - $^{13}\text{C}$  NMR spectra are acquired using appropriate pulse sequences and high-power proton decoupling.[\[9\]](#)
  - The integrated intensities of the signals corresponding to ethane in the large and small cages provide a quantitative measure of their relative populations.[\[10\]](#)[\[11\]](#)

#### 4.1.3. X-ray Diffraction (XRD) and Neutron Diffraction

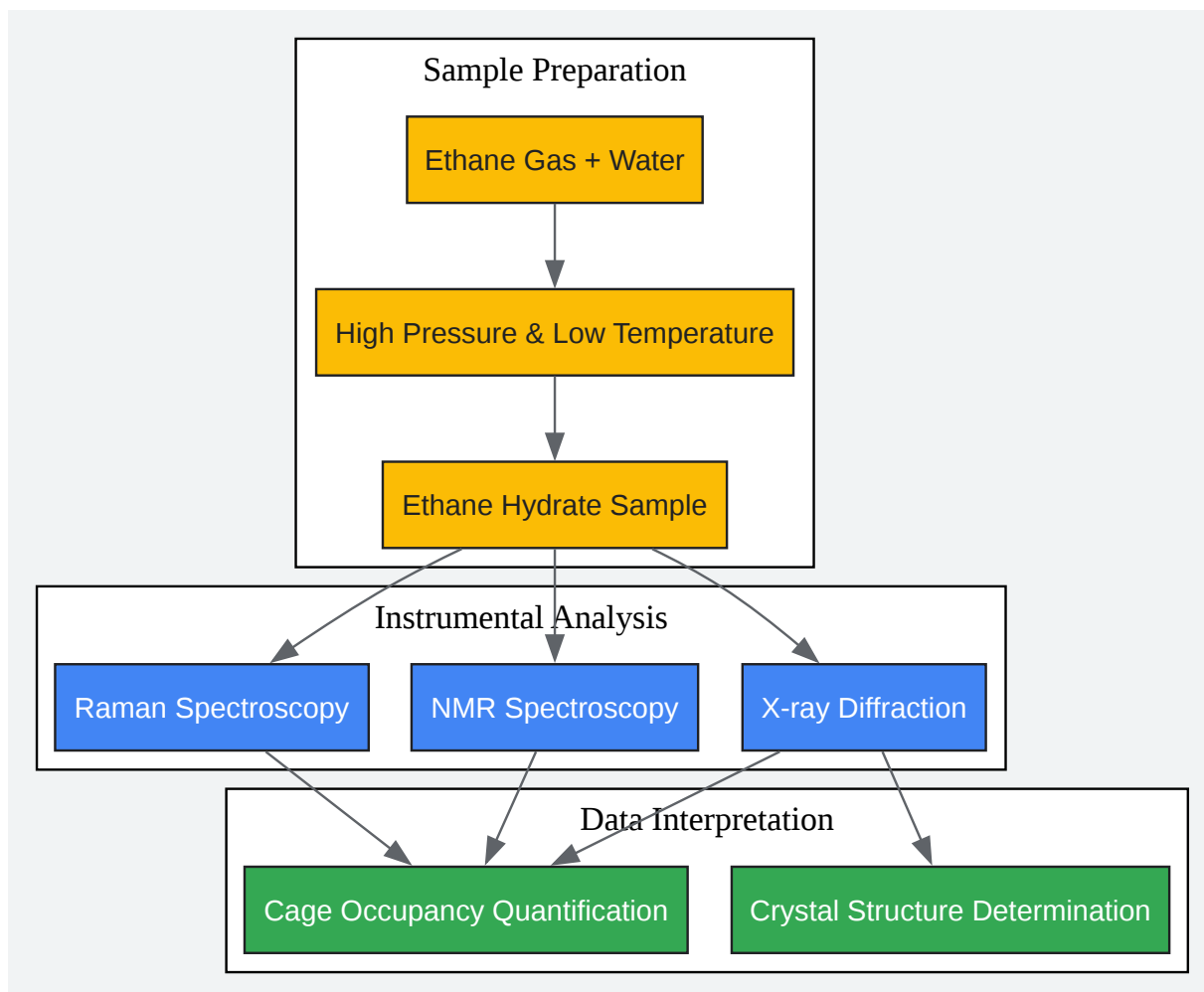
- Principle: These diffraction techniques provide detailed information about the crystal structure, including lattice parameters and atomic positions. By refining the diffraction data, it is possible to determine the locations of the guest molecules and their occupancy within the cages.
- Methodology:
  - A powdered or single-crystal hydrate sample is exposed to a beam of X-rays or neutrons.
  - The diffraction pattern is recorded as a function of the scattering angle.
  - The crystal structure is solved and refined using crystallographic software. The refinement process can yield the fractional occupancy of each cage site.[\[4\]](#)[\[9\]](#)

## Visualizations



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Caption: Logical relationship of ethane molecule occupancy in sI hydrate cages.



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Caption: A typical experimental workflow for determining **ethane hydrate** structure and cage occupancy.

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